molecular formula C21H26N4O2S B2653377 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine CAS No. 1396716-74-7

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B2653377
CAS No.: 1396716-74-7
M. Wt: 398.53
InChI Key: JWPLHJHJFXYEDX-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and biological research. This molecule features a hybrid structure combining a piperazine ring, a naphthalene sulfonyl group, and a 3,5-dimethylpyrazole moiety. Piperazine derivatives are a prominent scaffold in drug discovery, known for their conformational flexibility and ability to interact with various biological targets . The naphthalene sulfonyl group is a common pharmacophore that can contribute to binding affinity, particularly in enzymes and receptors . Furthermore, pyrazole derivatives are nitrogen-containing heterocycles with a wide spectrum of reported pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects . The specific molecular architecture of this compound suggests potential for use as a key intermediate in organic synthesis or as a pharmacological tool compound for investigating new therapeutic targets. Researchers can explore its mechanism of action and applications in areas such as immunology, oncology, and neuroscience. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-17-15-18(2)25(22-17)14-11-23-9-12-24(13-10-23)28(26,27)21-8-7-19-5-3-4-6-20(19)16-21/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPLHJHJFXYEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with naphthalene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.

    Reduction: Reduced forms of the pyrazole or piperazine rings.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Notably, derivatives of pyrazole compounds have shown promise in treating various diseases:

  • Anticancer Activity : Pyrazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds similar to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, studies on pyrazole amide derivatives have shown effectiveness against multiple cancer cell lines, indicating a strong correlation between structure and biological activity .
  • Anti-inflammatory Effects : Pyrazole derivatives have also been noted for their anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Recent studies suggest that pyrazole-based compounds possess antimicrobial activities against various pathogens. The synthesis of novel pyrazole derivatives has resulted in compounds with enhanced antibacterial and antifungal activities, making them valuable in developing new antimicrobial agents .

Agricultural Applications

In agricultural science, pyrazole derivatives are being explored for their fungicidal properties:

  • Fungicides : Compounds similar to this compound have been evaluated for their efficacy against phytopathogenic fungi. Research indicates that certain pyrazole derivatives can inhibit fungal growth effectively, suggesting their potential use as agricultural fungicides .

Materials Science Applications

Beyond biological applications, the compound's unique chemical structure allows for exploration in materials science:

  • Coordination Chemistry : The incorporation of pyrazole into coordination complexes has been studied. For instance, complexes formed with palladium using pyrazole ligands show interesting catalytic properties and stability under various conditions. These complexes are being investigated for applications in catalysis and materials synthesis .

Case Studies

Several case studies highlight the applications of pyrazole derivatives:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported on the synthesis of a series of pyrazole derivatives that exhibited potent anticancer activity against specific cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into how modifications to the pyrazole ring influence biological activity .
  • Agricultural Efficacy : Research conducted on a series of 3,5-dimethyl-pyrazole derivatives demonstrated significant antifungal activity against several plant pathogens. The study utilized both in vitro assays and field trials to assess the effectiveness of these compounds as fungicides .

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Pyrazole Moieties
Compound Name Substituents Key Structural Differences Biological Activity Reference
Target Compound 4-(Naphthalen-2-ylsulfonyl), 1-(2-(3,5-dimethylpyrazol-1-yl)ethyl) Potential anticancer/antagonist activity (inferred)
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine 4-(Phenylsulfonyl), 1-(3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoyl) Brominated pyrazole, butanoyl linker, phenylsulfonyl group Not explicitly reported (structural similarity to ACAT inhibitors)
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine 4-(4-Methylphenylsulfonyl), thiazole core, pyrazole substituent Thiazole ring integration Anticancer activity (average lg GI50 = -5.66)
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone 4-Nitrophenyl, diphenylethanone, pyrazole substituent Nitro group and ketone functionality Not reported (DNA interaction inferred from similar pyrazole derivatives)

Key Observations :

  • The ethyl linker in the target compound provides greater conformational flexibility compared to butanoyl () or thiazole-linked () derivatives, which may influence bioavailability .
  • Pyrazole substitution at the 3,5-positions is conserved across analogues, suggesting its role in stabilizing hydrophobic interactions or hydrogen bonding .
Analogues with Naphthalene Sulfonyl Groups
Compound Name Substituents Key Structural Differences Biological Activity Reference
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine 4-Cinnamyl, 1-naphthalenesulfonyl Propenyl group instead of pyrazole ethyl Not explicitly reported (structural similarity to MC4R antagonists)
1-(4-((4-Methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine Thiazole core, 4-methylphenylsulfonyl Thiazole ring integration Anticancer activity (average lg GI50 = -5.87)

Key Observations :

  • The naphthalene sulfonyl group is associated with improved receptor-binding affinity in melanocortin receptor (MC4R) antagonists (e.g., MCL0129) , suggesting the target compound may share similar pharmacological targets.
  • Substitution at the 4-position of piperazine with bulky aromatic groups (e.g., naphthalene) is a common strategy to enhance selectivity for central nervous system (CNS) targets .

Research Findings and Pharmacological Implications

Physicochemical Properties
  • LogP : The naphthalene sulfonyl group increases hydrophobicity (predicted LogP ~3.5) compared to phenylsulfonyl analogues (LogP ~2.8), which may improve blood-brain barrier penetration .
  • Solubility : The polar sulfonyl group and piperazine core may counterbalance lipophilicity, ensuring moderate aqueous solubility for in vivo applications .

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound of significant interest due to its potential biological activities. The structure features a piperazine core, which is known for its versatility in medicinal chemistry, combined with a pyrazole moiety that has been associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O2SC_{15}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 307.4 g/mol. Its structure includes a naphthalene sulfonamide group, which enhances its biological activity. The compound's solubility at physiological pH (7.4) is reported to be 33.9 µg/mL, indicating moderate solubility that may influence its bioavailability and therapeutic efficacy .

Biological Activity Overview

The biological activity of compounds containing pyrazole and piperazine structures has been extensively studied. Here are some key areas where this compound shows potential:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Studies have demonstrated that pyrazole-containing compounds have considerable antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Modifications in the piperazine structure have been shown to enhance this activity, making it a promising candidate for further development as an antimicrobial agent .

3. Anticancer Potential

The compound has been evaluated for its anticancer properties against several human cancer cell lines. Preliminary findings suggest that it may inhibit cell growth effectively, particularly in pancreatic cancer models. This suggests a potential role in cancer therapeutics .

Case Studies and Research Findings

StudyCompoundActivityFindings
Selvam et al.Various pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM concentration .
Chovatia et al.Pyrazole derivativesAntimicrobialEffective against Bacillus and E. coli strains at concentrations of 40 µg/mL .
Recent StudyThis compoundAnticancerInhibits growth in pancreatic cancer cell lines; further studies needed for dosage optimization .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrazole moiety and various biological targets may lead to modulation of inflammatory pathways and disruption of microbial growth.

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